1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1704089-35-9
VCID: VC2787797
InChI: InChI=1S/C12H17NO/c1-9(2)14-11-6-4-3-5-10(11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
SMILES: CC(C)OC1=CC=CC=C1C2(CC2)N
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

CAS No.: 1704089-35-9

Cat. No.: VC2787797

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine - 1704089-35-9

Specification

CAS No. 1704089-35-9
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 1-(2-propan-2-yloxyphenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C12H17NO/c1-9(2)14-11-6-4-3-5-10(11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
Standard InChI Key DRGXKQWIWFFJAI-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC=C1C2(CC2)N
Canonical SMILES CC(C)OC1=CC=CC=C1C2(CC2)N

Introduction

Chemical Structure and Properties

Molecular Identification

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is characterized by its cyclopropyl amine structure with a 2-isopropoxyphenyl substituent. The compound has a molecular formula of C12H17NO with a molecular weight of 191.27 g/mol. Its structure contains several key functional groups that contribute to its chemical behavior and potential biological activities.

Structural Features

The compound contains several distinct structural elements:

  • A cyclopropane ring, which provides conformational rigidity

  • A primary amine group (-NH2) at position 1 of the cyclopropane

  • A phenyl ring attached directly to the cyclopropane

  • An isopropoxy group (propan-2-yloxy) at the ortho position (position 2) of the phenyl ring

This arrangement creates a molecule with unique three-dimensional characteristics. The cyclopropane ring is a strained three-membered carbocycle that significantly influences the molecule's reactivity and binding properties. The strained nature of cyclopropane increases the energy content of the molecule, which can affect its chemical behavior and stability in various environments.

Physical Properties

Based on analysis of similar cyclopropylamine derivatives, 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is expected to appear as a colorless to slightly yellow crystalline solid at room temperature. While specific experimental data is limited, computational models predict the following properties:

PropertyPredicted Value
Physical StateCrystalline solid
SolubilityModerately soluble in organic solvents (ethanol, methanol, DMSO); limited water solubility
Log PApproximately 2.3-2.8 (lipophilic)
pKaApproximately 9.5-10.2 (for the amine group)
Melting PointEstimated 75-95°C
StabilityModerately stable under standard conditions; sensitive to oxidation

Synthetic Pathways

General Synthesis Approaches

The synthesis of 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine typically involves multiple reaction steps to construct the cyclopropane ring and incorporate the necessary functional groups. Several synthetic routes may be employed, each with specific advantages depending on the starting materials and desired scale.

Purification Challenges

Purification of 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine presents several challenges due to the presence of stereoisomers and potential side products. Column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexane gradients) is commonly employed. Recrystallization from appropriate solvents can further enhance purity for analytical and biological testing purposes.

Structural Comparisons with Related Compounds

Comparative Analysis

The structural features of 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine can be better understood by comparing it with related compounds. This comparison highlights the significance of specific functional groups and their positioning.

CompoundStructural DifferencesPotential Impact on Activity
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-aminePropan-2-yl vs. propan-2-yloxy group; para vs. ortho substitutionAltered lipophilicity and hydrogen bonding capacity
2,2-Dimethyl-1-[2-(propan-2-yloxy)phenyl]cyclopropan-1-amineAdditional methyl groups on cyclopropaneIncreased steric hindrance; potentially altered receptor binding
1-[2-(propan-2-yloxy)phenyl]ethan-1-amineEthane vs. cyclopropane backboneMore conformational flexibility; different spatial arrangement
2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amineCyclopentane vs. cyclopropane; para vs. ortho substitutionLarger ring system; different geometric constraints

Position and Substitution Effects

The ortho positioning of the propan-2-yloxy group in 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine is a distinguishing feature compared to para-substituted analogs. This positioning affects the electronic distribution within the molecule and potentially creates different intramolecular interactions. The proximity of the ortho substituent to the cyclopropane ring may influence the conformation of the molecule and consequently its interaction with biological targets.

Research Applications

Medicinal Chemistry

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine represents a valuable scaffold in medicinal chemistry research. Its applications include:

  • Serving as a building block for more complex pharmaceutical compounds

  • Functioning as a probe for studying receptor binding mechanisms

  • Acting as a lead compound for structure-activity relationship studies

  • Potentially addressing unmet medical needs through novel mechanisms of action

The combination of a conformationally restricted cyclopropane and the flexible propan-2-yloxy group provides an interesting balance of rigidity and adaptability for drug design purposes.

Synthetic Organic Chemistry

Beyond its potential biological applications, 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine serves as an interesting subject for synthetic methodology development. The challenge of stereoselectively constructing the cyclopropane ring and introducing the appropriate substitution pattern makes this compound a suitable target for demonstrating new synthetic approaches.

Future Research Directions

Structural Modifications

Future research on 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine might explore systematic structural modifications to enhance specific properties:

  • Introducing additional functional groups to the phenyl ring

  • Exploring the effects of stereochemistry around the cyclopropane

  • Modifying the amine functionality (e.g., secondary or tertiary amines)

  • Investigating bioisosteric replacements for key functional groups

Expanded Biological Testing

Comprehensive evaluation of 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine's biological profile would benefit from:

  • Broad receptor screening to identify potential targets

  • In vitro studies to characterize binding affinities and selectivity

  • Metabolism and pharmacokinetic investigations

  • Structure-based drug design to optimize interactions with identified targets

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